2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
Scientific Research Applications
Synthesis and Characterization
- Novel thieno-fused bicyclic compounds and their derivatives have been synthesized, focusing on exploring the chemical reactivity and potential applications of thieno[2,3-d]pyrimidin-4-yl-based structures. These studies include the development of new synthetic routes, characterization of the compounds using spectroscopic methods, and the determination of their molecular structures through X-ray crystallography (Mabkhot et al., 2015).
Biological Activity
- Research into thieno[2,3-d]pyrimidin-4-yl derivatives has demonstrated their potential in biomedical applications, particularly in antimicrobial and antifungal treatments. For instance, certain synthesized compounds have shown potent antimicrobial activity, suggesting their utility in developing new therapeutic agents (Rashad et al., 2009; El Azab & Abdel-Hafez, 2015).
Material Science Applications
- Some derivatives of thieno[2,3-d]pyrimidin-4-yl compounds have been explored for their applications in material sciences, such as their use in dye synthesis for textile applications. This includes the development of disperse dyes with favorable spectral characteristics and fastness properties for polyester fibers, highlighting the versatility of these compounds beyond biological applications (Ho, 2005).
Antitumor Activities
- The synthesis of new thieno[2,3-d]pyrimidine derivatives and their evaluation for antitumor activity have been a significant area of research. Some derivatives have demonstrated potent anticancer activity against various human cancer cell lines, suggesting their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15-6-12-2-1-3-14(12)20-22(15)9-11-7-21(8-11)16-13-4-5-24-17(13)19-10-18-16/h4-6,10-11H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWCSXZIPNWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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